Copper glycinate

Description

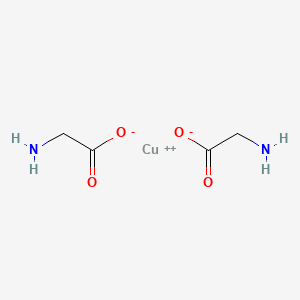

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;2-aminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Cu/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYPIVJZLVJPGU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CuN2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | BIS(GLYCINATO) COPPER(II) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-40-6 (Parent) | |

| Record name | Copper glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032817155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40893690 | |

| Record name | Copper glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. | |

| Record name | BIS(GLYCINATO) COPPER(II) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes with gas evolution. (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | BIS(GLYCINATO) COPPER(II) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13479-54-4, 32817-15-5 | |

| Record name | BIS(GLYCINATO) COPPER(II) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cupric glycinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13479-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupric glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032817155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric glycinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Copper glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(glycinato)copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68VAV8QID7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

253.4 °F (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | BIS(GLYCINATO) COPPER(II) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Copper(II) Glycinate Complexes

This guide offers an in-depth exploration into the synthesis, characterization, and stereochemical nuances of bis(glycinato)copper(II) isomers, providing critical insights for researchers, scientists, and drug development professionals. The bis(glycinato)copper(II) system is a classic example in coordination chemistry, demonstrating fundamental principles of kinetic versus thermodynamic control, stereoisomerism, and spectroscopic analysis.

Bis(glycinato)copper(II), with the formula [Cu(H₂NCH₂COO)₂(H₂O)ₓ], is a coordination complex where the simplest amino acid, glycine, acts as a bidentate chelating ligand.[1] It coordinates to the central copper(II) ion through its amino and carboxylate groups, forming stable five-membered rings.[1] The typical square planar geometry around the copper ion gives rise to two geometric isomers: cis and trans.[1] The cis-isomer is the kinetically favored product, meaning it forms more rapidly, while the trans-isomer is the thermodynamically more stable form.[1][2][3]

Experimental Protocols

The following protocols detail the synthesis of the cis-isomer and its subsequent conversion to the trans-isomer.

Protocol 1: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This procedure reliably yields the kinetically favored cis-isomer. The reaction involves a double replacement between copper(II) acetate and glycine.[4]

Materials:

-

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

-

Glycine (H₂NCH₂COOH)

-

Distilled or deionized water

-

Ethanol or Acetone

Procedure:

-

Dissolve approximately 2.0 g of copper(II) acetate monohydrate in 15-25 mL of hot distilled water (around 70°C) in a 125 mL Erlenmeyer flask.[2][5][6]

-

In a separate beaker, dissolve approximately 1.5 g of glycine in 10-25 mL of hot distilled water (around 70°C).[2][3][7]

-

Add the hot glycine solution to the hot copper(II) acetate solution while stirring.[2][8] A deep blue color will develop.[8]

-

To the hot combined solution, add 20-25 mL of ethanol or acetone to decrease the solubility of the complex.[2][4][6]

-

Allow the solution to cool for several minutes, then place the flask in an ice bath to promote crystallization.[2][4][7] Light blue, needle-like crystals of the cis-isomer will precipitate.[5][9]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[4][6]

-

Wash the precipitate with two small portions of cold ethanol or acetone to remove impurities and aid drying.[4][7]

-

Continue to pull air through the sample for several minutes to dry the product. The solid can then be transferred to a pre-weighed container for yield calculation.[4]

Protocol 2: Synthesis of trans-Bis(glycinato)copper(II)

The thermodynamically stable trans-isomer can be obtained from the cis-isomer via isomerization, which can be achieved through two primary methods.

Method A: Isomerization by Refluxing in Solution

-

In a round-bottom flask, create a suspension by adding approximately 1.5 g of the prepared cis-isomer and 1.0 g of additional glycine to 10 cm³ of the filtrate from the cis-isomer preparation.[4][9]

-

Gently reflux the suspension with stirring for approximately one hour using a heating mantle and reflux condenser.[3][4][5]

-

During reflux, the initial light-blue cis-crystals will convert to the darker, purplish-blue trans-isomer.

-

After one hour, filter the hot mixture to collect the trans-isomer crystals.[9]

-

Wash the product with a small amount of cold ethanol and air dry.[2]

Method B: Solid-State Thermal Isomerization

-

Place a small, dry sample of the cis-bis(glycinato)copper(II) monohydrate in a ceramic dish or on a watch glass.[9]

-

Heat the solid in an oven or on a hot plate at a temperature between 180°C and 200°C for 15 to 60 minutes.[1][5][9][10]

-

The color of the solid will change from light blue to a more purplish-blue, indicating the conversion to the trans-anhydrous complex.[1][10]

-

Upon cooling in the open air, the anhydrous trans-complex will rehydrate to form trans-bis(glycinato)copper(II) monohydrate.[10]

Visualization of Structures and Processes

Characterization of Isomers

Distinguishing between the cis and trans isomers is readily achievable through several analytical techniques, with infrared spectroscopy being one of the most accessible methods.

-

Infrared (IR) Spectroscopy : This is a powerful technique for differentiating the isomers.[11] The difference in molecular symmetry (C₂ᵥ for cis and C₂ₕ for trans) results in distinct vibrational modes.[1] The more symmetrical trans-isomer generally displays fewer IR-active bands, particularly in the metal-ligand region (below 750 cm⁻¹), compared to the less symmetrical cis-isomer.[12][13]

-

UV-Visible (UV-Vis) Spectroscopy : In aqueous solutions, the isomers exhibit slightly different absorption maxima (λₘₐₓ). The cis and trans isomers show absorption maxima at approximately 627 nm and 632 nm, respectively.[14] These absorptions correspond to d-d transitions of the d⁹ copper(II) center.

-

X-ray Crystallography : This is the definitive method for structural elucidation.[11] X-ray diffraction studies have confirmed that the commonly isolated monohydrate form is cis-[Cu(gly)₂(H₂O)].[15][16] In this structure, the copper atom is chelated by two glycinate ligands in a cis configuration, with a water molecule also bonded to the copper, resulting in a distorted square pyramidal geometry.[12][15][16]

Data Summary

The quantitative data below provides a basis for the characterization and comparison of the two isomers.

Table 1: Spectroscopic Characterization Data

| Parameter | cis-Bis(glycinato)copper(II) | trans-Bis(glycinato)copper(II) | Reference |

| Symmetry Point Group | C₂ᵥ | C₂ₕ | [1] |

| UV-Vis λₘₐₓ (nm) | ~627 | ~632 | [14] |

| IR: ν(N-H) (cm⁻¹) | ~3310 - 3200 | ~3320 - 3260 | [13][17] |

| IR: ν(C=O) (cm⁻¹) | ~1578 | (Similar range) | [13] |

| IR: ν(Cu-N) (cm⁻¹) | ~420 - 460 | (Fewer bands expected) | [17] |

| IR: ν(Cu-O) (cm⁻¹) | ~325 - 380 | (Fewer bands expected) | [17] |

Table 2: Structural and Thermodynamic Properties

| Property | cis-Isomer | trans-Isomer | Reference |

| Thermodynamic Stability | Kinetically Favored | Thermodynamically Stable | [2][3][10] |

| Appearance | Light-blue needles | Purplish-blue plates | [9] |

| Isomerization Barrier (cis→trans) | ~7.9 kcal/mol (calculated) | - | [2][18] |

| Coordination Geometry | Distorted Square Pyramidal (in monohydrate) | Square Planar (anhydrous) | [12][15] |

| Crystal System (monohydrate) | Orthorhombic (P2₁2₁2₁) | - | [1][16] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. murov.info [murov.info]

- 5. sciepub.com [sciepub.com]

- 6. youtube.com [youtube.com]

- 7. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 11. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 14. scribd.com [scribd.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Copper Glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and molecular structure of copper glycinate (B8599266). The information is tailored for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics and experimental protocols related to this important coordination complex.

Core Chemical and Physical Properties

Copper(II) glycinate, systematically named bis(glycinato)copper(II), is a coordination complex with the formula [Cu(glycinate)₂(H₂O)ₓ], where x can be 1 for the monohydrate or 0 for the anhydrous form.[1] The glycinate ligand acts as a bidentate chelating agent, coordinating to the central copper ion through a nitrogen atom and an oxygen atom to form a stable five-membered ring.[1] This complex is known to exist in two geometric isomeric forms: cis and trans.[1] The cis isomer is the kinetically favored product and is typically isolated as a monohydrate, while the trans isomer is the thermodynamically more stable form.[2][3]

The following tables summarize the key quantitative data for copper glycinate, primarily focusing on the more commonly synthesized cis-monohydrate form.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₈CuN₂O₄ (anhydrous) | [4][5] |

| C₄H₁₀CuN₂O₅ (monohydrate) | [6] | |

| Molar Mass | 211.66 g/mol (anhydrous) | [4][5] |

| 229.68 g/mol (monohydrate) | [6] | |

| Appearance (cis-monohydrate) | Light blue, needle-like crystals | [4][7] |

| Density (cis-monohydrate) | 2.029 g/cm³ | [8] |

| Melting Point | Decomposes around 212-228 °C | [1] |

Table 2: Crystallographic Data for cis-Bis(glycinato)copper(II) Monohydrate

| Parameter | Value | References |

| Crystal System | Orthorhombic | [9] |

| Space Group | P 2₁ 2₁ 2₁ | [6][9] |

| Lattice Parameters | a = 5.1920 Å, b = 10.6850 Å, c = 13.5535 Å | [6] |

| α = 90.00°, β = 90.00°, γ = 90.00° | [6] | |

| Formula Units (Z) | 4 | [6] |

Table 3: Stability Constants of Copper(II)-Glycinate Complexes

| Equilibrium | Log K | Conditions | References |

| Cu²⁺ + Gly⁻ ⇌ [Cu(Gly)]⁺ | 8.1 - 8.6 | Varied | [10][11] |

| [Cu(Gly)]⁺ + Gly⁻ ⇌ [Cu(Gly)₂] | 6.9 - 7.2 | Varied | [10][11] |

| Cu²⁺ + 2Gly⁻ ⇌ [Cu(Gly)₂] | 15.0 - 15.6 | Varied | [10][12] |

Molecular Structure

The molecular structure of bis(glycinato)copper(II) is characterized by a central copper(II) ion coordinated by two glycinate ligands. The d⁹ electronic configuration of Cu(II) typically results in a distorted square planar or square pyramidal coordination geometry.[8] In the solid state, the cis-monohydrate features a distorted square pyramidal geometry where the copper atom is chelated by the two glycinate ligands in a cis arrangement, and a water molecule occupies the apical position.[13] The glycinate ligands form five-membered chelate rings with the copper ion.[1]

The existence of cis and trans isomers is a key structural feature. These isomers can be differentiated using techniques such as infrared spectroscopy and X-ray crystallography.[1]

Molecular structures of cis- and trans-bis(glycinato)copper(II).

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established laboratory procedures.

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol describes the synthesis of the kinetically favored cis isomer.

Materials:

-

Copper(II) acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O)

-

Glycine (B1666218) (NH₂CH₂COOH)

-

Deionized water

-

95% Ethanol

-

Acetone

Procedure:

-

Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water (approximately 70 °C) in a beaker.[2][14]

-

In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.[2][14]

-

To the hot copper(II) acetate solution, add 25 mL of 95% ethanol.[2]

-

Add the hot glycine solution to the hot copper solution while stirring.[2][14]

-

Allow the resulting solution to cool for several minutes, then place the beaker in an ice bath to facilitate crystallization.[7][15]

-

Once needle-like blue crystals have formed, collect the product by vacuum filtration using a Büchner funnel.[7][15]

-

Wash the crystals with a small amount of cold 1-propanol (B7761284) or ethanol, followed by acetone.[7][15]

-

Allow the product to air dry on a watch glass.

Synthesis of trans-Bis(glycinato)copper(II)

The thermodynamically stable trans isomer can be obtained by the isomerization of the cis form.

Method 1: Refluxing

Materials:

-

cis-Bis(glycinato)copper(II) monohydrate

-

Glycine

-

Filtrate from the cis isomer synthesis (or deionized water)

Procedure:

-

In a round-bottom flask, combine approximately 1.5 g of the prepared cis-copper(II) glycinate monohydrate and 1.0 g of glycine.[7]

-

Add 10 mL of the filtrate from the cis isomer synthesis (or deionized water).[7][15]

-

Attach a reflux condenser and gently reflux the mixture for 1 hour.[7][15]

-

Filter the hot mixture to collect the blue-violet platelets of the trans isomer.[7]

-

Wash the product with a small amount of cold water and then acetone, and allow it to air dry.

Method 2: Thermal Isomerization

Procedure:

-

Place a small amount of the dry cis-copper(II) glycinate monohydrate in a drying oven.

-

Heat the sample at 170-180 °C for approximately 15-60 minutes.[3][15] This will lead to the dehydration and isomerization to the anhydrous trans form.

Characterization Methods

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers due to their different molecular symmetries.

Procedure:

-

Prepare a sample by either creating a KBr pellet or a Nujol mull.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

The key regions to analyze are the N-H stretching vibrations (around 3300-3100 cm⁻¹), the asymmetric and symmetric COO⁻ stretching vibrations (around 1600 cm⁻¹ and 1400 cm⁻¹, respectively), and the metal-ligand vibrations (Cu-N and Cu-O) in the far-IR region (below 600 cm⁻¹).[16][17] The number and position of these bands can help identify the isomer.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the d-d electronic transitions of the copper(II) ion.

Procedure:

-

Prepare a dilute aqueous solution of the this compound complex.

-

Record the UV-Vis spectrum, typically in the range of 400-900 nm.

-

The solution of the copper-glycine complex typically exhibits a broad absorption band with a maximum (λ_max) around 620-810 nm, which is characteristic of d-d transitions in a d⁹ copper(II) complex.[18][19]

Determination of Stability Constants by pH Titration: This method allows for the determination of the stepwise formation constants of the copper-glycinate complexes in solution.

Procedure:

-

Prepare a standard solution of glycine and a standard solution of a copper(II) salt (e.g., CuSO₄).

-

Calibrate a pH meter using standard buffer solutions.

-

In a beaker, place a known volume of the glycine solution and a known volume of the copper(II) salt solution (typically in a 2:1 ligand-to-metal molar ratio).[14]

-

Titrate this mixture with a standardized solution of a strong base (e.g., NaOH) of known concentration, recording the pH after each addition of the titrant.[14][20]

-

Plot the pH versus the volume of NaOH added to obtain a titration curve.

-

The stability constants can be calculated from the titration data using methods such as the Bjerrum method, which involves calculating the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L⁻]) at various points along the titration curve.[12][14]

Experimental and Logical Workflows

The following diagrams illustrate the relationships between the isomers and a general workflow for the synthesis and characterization of this compound.

Relationship between the kinetic and thermodynamic isomers of this compound.

General experimental workflow for the synthesis and characterization of this compound.

References

- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 4. Cupric Glycinate | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. edu.rsc.org [edu.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Item - X-ray Absorption Study of Copper(II)âGlycinate Complexes in Aqueous Solution - figshare - Figshare [figshare.com]

- 11. scispace.com [scispace.com]

- 12. scribd.com [scribd.com]

- 13. tandfonline.com [tandfonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. murov.info [murov.info]

- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 17. latamjpharm.org [latamjpharm.org]

- 18. researchgate.net [researchgate.net]

- 19. medcraveonline.com [medcraveonline.com]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to Cis-Trans Isomerism in Copper(II) Glycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the cis-trans isomerism observed in copper(II) glycinate, a model system for understanding metal-amino acid interactions. It delves into the synthesis, characterization, and thermodynamic stability of the cis and trans isomers of bis(glycinato)copper(II) monohydrate. Detailed experimental protocols for the synthesis and spectroscopic analysis are provided, and key quantitative data are summarized for comparative analysis. This document aims to serve as a valuable resource for researchers in coordination chemistry, material science, and drug development by elucidating the fundamental principles governing the stereochemistry of this important coordination complex.

Introduction

Bis(glycinato)copper(II), with the chemical formula [Cu(C₂H₄NO₂)₂], is a coordination complex formed between the copper(II) ion and two glycinate ligands.[1] As the simplest amino acid, glycine acts as a bidentate chelating ligand, coordinating to the central copper ion through its amino and carboxylate groups to form stable five-membered rings.[1] The square planar geometry around the copper(II) ion gives rise to two geometric isomers: cis-bis(glycinato)copper(II) and trans-bis(glycinato)copper(II).[1] The study of these isomers offers fundamental insights into the principles of coordination chemistry, including kinetic versus thermodynamic control of reactions.[1][2] The cis isomer is the kinetically favored product, while the trans isomer is thermodynamically more stable.[2][3] This guide will explore the synthesis, interconversion, and detailed characterization of these two isomers.

Synthesis of Isomers: A Study in Kinetic vs. Thermodynamic Control

The synthesis of bis(glycinato)copper(II) isomers is a classic example of kinetic and thermodynamic product control. The cis isomer precipitates more rapidly from solution at lower temperatures, making it the kinetic product.[2] The more stable trans isomer can be obtained by heating the cis isomer, either in the solid state or in solution.[4][5]

Experimental Protocol: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate (Kinetic Product)

This protocol reliably yields the light blue, needle-like crystals of the cis isomer.[1][4]

-

Reactant Preparation:

-

Reaction and Crystallization:

-

Isolation and Purification:

Experimental Protocol: Synthesis of trans-Bis(glycinato)copper(II) (Thermodynamic Product)

The trans isomer can be prepared from the cis isomer through thermal isomerization.

Method 1: Isomerization in Solution [4]

-

Transfer a known amount of the synthesized cis-copper(II) glycinate monohydrate to a round-bottom flask.[4]

-

Add 10 mL of water and an amount of glycine roughly two-thirds the mass of the cis isomer.[4]

-

Gently reflux the mixture for 1 hour.[4]

-

Filter the hot mixture and collect the solid product.

-

Allow the product to air dry and weigh it to determine the percent yield of the isomerization.[4]

Method 2: Solid-State Thermal Isomerization [2][4]

-

Place a small amount of the dried cis isomer in an oven or on a heating block.[2][4]

-

Heat the sample at 180°C for approximately 15 minutes. The color of the solid will change, indicating the conversion to the trans isomer.[2]

Characterization of Isomers

The distinct spatial arrangements of the glycinate ligands in the cis and trans isomers lead to differences in their physical and spectroscopic properties.

X-ray Crystallography

X-ray crystallography provides definitive structural information, including bond lengths and angles. The cis-monohydrate isomer typically crystallizes in the orthorhombic space group P2₁2₁2₁.[5][6]

| Parameter | cis-Bis(glycinato)copper(II) Monohydrate |

| Crystal System | Orthorhombic[5] |

| Space Group | P 2₁ 2₁ 2₁[1][5] |

| a | 10.805 Å[5] |

| b | 5.210 Å[5] |

| c | 13.498 Å[5] |

| Density | 2.029 g/cm³[5] |

Table 1: Crystallographic Data for cis-Bis(glycinato)copper(II) Monohydrate.

Spectroscopic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for distinguishing between the two isomers.

The difference in molecular symmetry between the cis (C₂ᵥ) and trans isomers results in distinct IR spectra.[1][7] In the cis isomer, both symmetric and asymmetric stretching vibrations of the Cu-N and Cu-O bonds are IR active.[7] In the more symmetric trans isomer, only the asymmetric stretches typically result in a change in the dipole moment and are therefore IR active.[7] This leads to a greater number of bands in the IR spectrum of the cis isomer compared to the trans isomer.[8]

| Vibrational Mode | cis-Isomer (cm⁻¹) | trans-Isomer (cm⁻¹) |

| O-H (crystal water) | ~3464[9] | Not specified |

| N-H Stretching | 3356 - 3250[9] | 3320 - 3260[9] |

| C=O (coordinated) | ~1578[9] | Not specified |

| C-O Stretching | ~1408[9] | Not specified |

| Cu-N Stretching | ~486[9] | Not specified |

Table 2: Key Infrared Absorption Bands for Bis(glycinato)copper(II) Isomers.

UV-Vis spectroscopy reveals differences in the d-d electronic transitions of the copper(II) ion in the two isomeric forms. The position of the maximum absorption wavelength (λmax) is sensitive to the coordination geometry.

| Isomer | λmax (nm) |

| cis | 627[10] |

| trans | 632[10] |

Table 3: UV-Vis Absorption Maxima for Bis(glycinato)copper(II) Isomers in Solution.

Thermal Analysis

Thermogravimetric analysis (TGA) can be used to study the thermal stability and decomposition of the isomers. The monohydrated complexes will first lose their water of hydration, followed by the decomposition of the glycinate ligands at higher temperatures.[5] The conversion of the cis to the trans isomer can also be observed as a thermal event.

Thermodynamic Stability and Isomerization

The trans isomer of bis(glycinato)copper(II) is thermodynamically more stable than the cis isomer.[2][3] The isomerization from the cis to the trans form is an endothermic process. Quantum chemical calculations have determined an electronic reaction barrier for the cis to trans isomerization of approximately 7.9 kcal/mol via a ring-twisting mechanism.[11][12] In the gas phase, the cis isomer is only kinetically stable at very low temperatures (around 100 K), and at ambient temperatures, the isomerization to the trans form is spontaneous.[11][12] The observed stability of the cis isomer in the solid state at room temperature is attributed to crystal packing effects.[11][12]

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the molecular structures, experimental workflows, and thermodynamic relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 3. scribd.com [scribd.com]

- 4. murov.info [murov.info]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. IR spectra interpretation of bis-glycinato copper (II) - My little chemistry [mylittlechemistry.weebly.com]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of Copper Glycinate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of copper glycinate monohydrate, a compound of significant interest in the fields of coordination chemistry and nutritional science. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the experimental workflow and molecular coordination.

Introduction

This compound monohydrate, [Cu(C₂H₄NO₂)₂(H₂O)], is a metal-amino acid complex that has been the subject of extensive study due to its biological relevance and interesting structural chemistry. It exists as two geometric isomers, cis and trans, with the cis isomer being the kinetically favored product under standard synthesis conditions. The precise determination of its three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its chemical properties, stability, and potential applications in drug development and as a nutritional supplement. This guide focuses on the analysis of the more commonly isolated cis-monohydrate form.

Experimental Protocols

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

The synthesis of the cis isomer is a well-established procedure involving the reaction of a copper(II) salt with glycine.

Materials:

-

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

-

Glycine (NH₂CH₂COOH)

-

Deionized water

-

Ethanol

Procedure:

-

A solution of copper(II) acetate monohydrate (e.g., 2.0 g in 25 mL of hot deionized water) is prepared.

-

A separate solution of glycine (e.g., 1.5 g in 25 mL of hot deionized water) is prepared.

-

The hot glycine solution is added to the hot copper(II) acetate solution with stirring. The reaction mixture typically turns a deep blue color.

-

The mixture is then cooled in an ice bath to induce crystallization. The formation of fine, needle-like blue crystals indicates the precipitation of the cis isomer.

-

The crystals are collected by vacuum filtration, washed with cold ethanol, and air-dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Protocol:

-

Crystal Selection and Mounting: A suitable single crystal of cis-copper glycinate monohydrate, free of visible defects and of appropriate size (typically 0.1-0.3 mm), is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies are employed to ensure a complete and redundant dataset is obtained.

-

Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes for each reflection.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using a least-squares minimization procedure, typically with software such as SHELXL. The refinement process involves adjusting atomic coordinates, and anisotropic displacement parameters, and for high-quality data, locating hydrogen atoms. The quality of the final refined structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Data Presentation

The crystallographic data for cis-bis(glycinato)copper(II) monohydrate has been determined and refined in several studies.[1][2] The key structural parameters are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₄H₁₀CuN₂O₅ |

| Formula Weight | 229.68 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 5.1920 |

| b (Å) | 10.6850 |

| c (Å) | 13.5535 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 752.1 |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation (Å) | Mo Kα (0.71073) |

| R-factor | 0.077 |

Data sourced from Casari et al. (2004).[1]

Selected Bond Lengths

| Bond | Length (Å) |

| Cu-O(1) | 1.94 |

| Cu-O(3) | 1.98 |

| Cu-N(1) | 2.01 |

| Cu-N(2) | 1.99 |

| Cu-O(5) | 2.38 |

| O(1)-C(1) | 1.28 |

| O(2)-C(1) | 1.25 |

| N(1)-C(2) | 1.47 |

| C(1)-C(2) | 1.53 |

| O(3)-C(3) | 1.27 |

| O(4)-C(3) | 1.25 |

| N(2)-C(4) | 1.46 |

| C(3)-C(4) | 1.53 |

Data represents typical values and may vary slightly between different refinements.

Selected Bond Angles

| Atoms | Angle (°) |

| O(1)-Cu-N(1) | 84.7 |

| O(3)-Cu-N(2) | 85.1 |

| O(1)-Cu-O(3) | 92.5 |

| N(1)-Cu-N(2) | 96.8 |

| O(1)-Cu-N(2) | 177.3 |

| O(3)-Cu-N(1) | 178.1 |

| O(1)-C(1)-O(2) | 124.1 |

| O(1)-C(1)-C(2) | 118.0 |

| N(1)-C(2)-C(1) | 109.8 |

| O(3)-C(3)-O(4) | 124.6 |

| O(3)-C(3)-C(4) | 117.8 |

| N(2)-C(4)-C(3) | 110.1 |

Data represents typical values and may vary slightly between different refinements.

Visualization of Key Processes and Structures

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of the compound to the final elucidation of its crystal structure.

Coordination Environment of the Copper(II) Ion

The following diagram illustrates the coordination environment of the central copper(II) ion in the cis-monohydrate complex. The copper ion is coordinated by two nitrogen atoms and two oxygen atoms from the two glycinate ligands in a square planar arrangement, with a water molecule occupying an axial position.

References

An In-Depth Technical Guide to Copper Glycinate: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper glycinate, a chelated form of the essential trace mineral copper. This document details its chemical identifiers, physical properties, synthesis protocols, and explores its biological significance, with a focus on its immunomodulatory effects.

Chemical and Physical Properties

Copper (II) glycinate, also known as bis(glycinato)copper(II), is a coordination complex where a central copper atom is bonded to two glycine molecules.[1] It can exist in both anhydrous and monohydrated forms, each with distinct CAS numbers.[1] The chelation of copper with the amino acid glycine enhances its bioavailability compared to inorganic copper salts.[2]

Table 1: Chemical Identifiers of this compound

| Identifier | Anhydrous this compound | This compound Monohydrate |

| CAS Number | 13479-54-4[1] | 18253-80-0[1] |

| IUPAC Name | bis(glycinato)copper(II)[1] | bis(glycinato)copper(II) monohydrate |

| Synonyms | Cupric glycinate, Copper(II) bisglycinate, Bis(glycinato-N,O)copper[3] | Cupric glycinate monohydrate |

| Molecular Formula | C₄H₈CuN₂O₄[3] | C₄H₁₀CuN₂O₅[4] |

| Molecular Weight | 211.66 g/mol [3] | 229.68 g/mol [4] |

| InChI | InChI=1S/2C2H5NO2.Cu/c23-1-2(4)5;/h21,3H2,(H,4,5);/q;;+2/p-2[1] | InChI=1S/2C2H5NO2.Cu.H2O/c23-1-2(4)5;;/h21,3H2,(H,4,5);;1H2/q;;+2;/p-2 |

| InChI Key | VVYPIVJZLVJPGU-UHFFFAOYSA-L[1] | OKJORZYAKPWQJJ-UHFFFAOYSA-N[5] |

| SMILES | C(C(=O)[O-])N.C(C(=O)[O-])N.[Cu+2][3] | C(C(=O)O)N.C(C(=O)O)N.O.[Cu][5] |

| Appearance | Blue solid[6] | Blue or blue-green crystalline solid[4] |

| Solubility | Soluble in water[6] | Soluble in water[4] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method may influence the resulting isomer (cis or trans).

2.1.1. Synthesis from Copper(II) Acetate and Glycine

This method is commonly used for the preparation of cis-bis(glycinato)copper(II) monohydrate.

-

Materials: Copper(II) acetate monohydrate, Glycine, 95% Ethanol.[2]

-

Procedure:

2.1.2. Synthesis from Copper Oxide and Glycine

-

Materials: Copper(II) oxide (CuO), Glycine, Distilled water.[8]

-

Procedure:

2.1.3. Synthesis from Basic Copper(II) Carbonate and Glycine

This method has been reported to produce a high yield of this compound.

-

Materials: Basic copper(II) carbonate (Cu₂CO₃(OH)₂), Glycine, Distilled water.[8]

-

Procedure:

-

Create a suspension of 2 g of basic copper(II) carbonate in 30 mL of distilled water.[8]

-

Add 6 g of glycine to the suspension.[8]

-

Heat the mixture to 60–65 °C with constant stirring.[8]

-

Allow the resulting mixture to stand for one day.[8]

-

Filter the mixture to collect the synthesized this compound.[8]

-

Air dry the product at room temperature.[8]

-

In Vitro Analysis of Immunomodulatory Effects

The following protocols are adapted from a study investigating the effects of copper bis-glycinate (Cbg) on various human cell lines.[9]

2.2.1. Cell Culture

-

Human epithelial cells (HCE-T), monocytic THP-1 cells, and Jurkat cells are cultured in appropriate media and conditions.[9]

2.2.2. Cytotoxicity Assessment (MTT Assay)

-

Purpose: To determine the effect of this compound on cell viability.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat cells with varying concentrations of this compound for a specified time.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals.

-

Measure the absorbance at a specific wavelength to determine cell viability relative to untreated controls.

-

2.2.3. Reactive Oxygen Species (ROS) Measurement

-

Purpose: To assess the antioxidant or pro-oxidant effects of this compound.

-

Procedure:

-

Incubate cells with a fluorescent ROS indicator dye (e.g., H₂DCFDA).

-

Treat cells with this compound.

-

Induce ROS production if necessary (e.g., using UV light).

-

Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.[9]

-

2.2.4. Wound Healing Assay

-

Purpose: To evaluate the effect of this compound on cell migration and proliferation.

-

Procedure:

-

Grow a confluent monolayer of cells.

-

Create a "scratch" or wound in the monolayer.

-

Treat the cells with this compound.

-

Image the wound at different time points to measure the rate of wound closure.[9]

-

2.2.5. Cytokine Quantification

-

Purpose: To measure the effect of this compound on the secretion of inflammatory cytokines.

-

Procedure:

-

Culture immune cells (e.g., PBMCs or THP-1 cells).

-

Stimulate the cells to produce cytokines (e.g., with LPS).

-

Treat the cells with this compound.

-

Collect the cell culture supernatant.

-

Quantify the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-2, IL-17, IFN-γ) using methods like ELISA.[1][6]

-

Biological Activity and Signaling

Copper is an essential cofactor for numerous enzymes and plays a critical role in various physiological processes, including cellular respiration, neurotransmitter synthesis, and immune function.[1] this compound, as a bioavailable source of copper, has been shown to possess immunomodulatory and anti-inflammatory properties.

Studies have demonstrated that copper bis-glycinate can influence the immune response by modulating cytokine production. In vitro experiments have shown that copper bis-glycinate can:

-

Decrease the proliferation of stimulated peripheral blood mononuclear cells (PBMCs).[6]

-

Reduce the levels of pro-inflammatory cytokines IL-17 and IL-2 in CD4+ helper T cells.[6]

-

Slightly decrease IFN-γ levels.[6]

-

Reduce the secretion of IL-6 and significantly reduce tumor necrosis factor (TNF)-α from stimulated monocytic THP-1 cells.[6]

-

Inhibit intracellular Ca²⁺ influx in stimulated Jurkat cells, which is a key event in T-cell activation.[6]

These findings suggest that this compound exerts modulatory effects on immune cells, potentially through the regulation of signaling pathways that control cytokine gene expression and calcium signaling.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 3. agrologyjournal.com [agrologyjournal.com]

- 4. The Influence of the Dietary Cu-Glycine Complex on the Histomorphology of Cancellous Bone, Articular Cartilage, and Growth Plate as well as Bone Mechanical and Geometric Parameters Is Dose Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Immunomodulatory Effects of Copper Bis-Glycinate In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. murov.info [murov.info]

- 8. researchgate.net [researchgate.net]

- 9. Immunomodulatory Effects of Copper Bis-Glycinate In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Chemistry of Copper Glycinate for Researchers and Drug Development Professionals

An In-depth Technical Guide

Bis(glycinato)copper(II), a coordination complex of significant interest, has been a subject of scientific inquiry since its initial synthesis in 1841.[1] Its relevance spans from animal nutrition, where it serves as a bioavailable source of copper, to the frontiers of medicinal chemistry and drug development.[1][2][3] This technical guide provides a comprehensive literature review of the core chemistry of copper glycinate, with a focus on its structure, synthesis, and physicochemical properties, tailored for researchers, scientists, and professionals in drug development.

Structural Chemistry and Isomerism

Copper(II) glycinate, with the general formula [Cu(H₂NCH₂COO)₂(H₂O)ₓ] (where x is 0 or 1), is a coordination complex where the copper(II) ion is chelated by two glycinate ligands.[1] Glycine, the simplest amino acid, acts as a bidentate ligand, coordinating to the copper center through its amino nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring.[1][2] The d⁹ electronic configuration of the Cu(II) ion typically results in a square planar coordination geometry, which is energetically more favorable than a tetrahedral arrangement.[2]

This square planar geometry gives rise to two geometric isomers: cis and trans.[1][2] The cis-isomer is the kinetically favored product and is most commonly isolated as the monohydrate, cis-[Cu(gly)₂(H₂O)].[1][4] The trans-isomer is the thermodynamically more stable form and can be obtained by heating the cis-isomer.[5] The two isomers can be differentiated by techniques such as IR spectroscopy and, most definitively, by single-crystal X-ray diffraction.[1][2]

Crystallographic Data

The crystal structures of both cis and trans isomers of bis(glycinato)copper(II) have been extensively studied. The crystallographic data provides precise information on the spatial arrangement of the atoms within the complex.

| Parameter | cis-bis(glycinato)copper(II) monohydrate | trans-bis(glycinato)copper(II) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | I2/a |

| a (Å) | 10.8053(3) | 14.8218(3) |

| b (Å) | 5.2101(1) | 5.2321(1) |

| c (Å) | 13.4983(4) | 9.6408(2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 87.243(1) |

| γ (°) | 90 | 90 |

| Reference | [6] | [6] |

Bond Lengths and Angles

The precise bond lengths and angles within the this compound isomers are crucial for understanding the stability and reactivity of the complex. While a comprehensive list of all bond lengths and angles requires access to the full crystallographic information files, representative values have been reported. For instance, the Cu-N bond distance in copper-amino acid complexes typically ranges from 1.768 Å to 2.181 Å.[7] In aqueous solutions of bis(glycinato)copper(II), the complex exhibits a distorted octahedral geometry with two bidentate glycine ligands in the equatorial plane and two water molecules at the axial positions with a Cu-O distance of approximately 2.40 ± 0.06 Å.[8]

Synthesis and Reactions

The synthesis of this compound can be achieved through several routes, most commonly by reacting a copper(II) salt with glycine in an aqueous or aqueous-ethanolic solution.[1]

Synthesis of cis-bis(glycinato)copper(II) monohydrate

The cis isomer is typically prepared by reacting copper(II) acetate monohydrate with glycine in a heated aqueous solution.[9][10] Upon cooling, the less soluble cis complex crystallizes out.

Synthesis of trans-bis(glycinato)copper(II)

The more stable trans isomer is generally obtained by the thermal isomerization of the cis form.[5] This is achieved by heating the solid cis-bis(glycinato)copper(II) monohydrate at elevated temperatures (around 180-200 °C).[11]

Physicochemical Properties

Thermal Properties

Thermogravimetric analysis (TGA) of copper(II) glycinate complexes reveals a multi-stage decomposition process. For the aquo complexes, the initial weight loss, typically occurring between 120-180 °C, corresponds to the loss of coordinated water molecules.[12] The decomposition of the glycinate ligands begins at temperatures above 200 °C.[12] The final decomposition product at high temperatures (around 700 °C) is typically copper(II) oxide (CuO).[13]

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Product | Reference |

| cis-[Cu(gly)₂(H₂O)] | Dehydration | ~130 | ~5 | Anhydrous complex | [14] |

| Ligand Decomposition | 250 - 550 | >50 | CuO | [14] |

Stability Constants

The stability of the copper(II)-glycine complexes in solution is quantified by their stepwise (K₁, K₂) and overall (β₂) formation constants. These constants are crucial for understanding the speciation of this compound in biological systems and for designing drug delivery systems. The stability of these complexes is influenced by factors such as pH and the solvent system.[15][16]

The stepwise formation reactions are: Cu²⁺ + gly⁻ ⇌ [Cu(gly)]⁺, K₁ [Cu(gly)]⁺ + gly⁻ ⇌ [Cu(gly)₂], K₂

The overall formation reaction is: Cu²⁺ + 2gly⁻ ⇌ [Cu(gly)₂], β₂ = K₁ * K₂

| Constant | Value (log) in Water at 25°C | Reference |

| log K₁ | 8.52 | [17] |

| log K₂ | 6.90 | [17] |

| log β₂ | 15.42 | [17] |

The stability of the copper(II)-glycine complex increases in the presence of organic solvents like dioxane, methanol, and ethanol.[3][16]

Experimental Protocols

Synthesis of cis-bis(glycinato)copper(II) monohydrate

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Glycine (H₂NCH₂COOH)

-

Deionized water

-

Ethanol

-

Acetone

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Dissolve 2.0 g of copper(II) acetate monohydrate in 20 mL of deionized water in a 125 mL Erlenmeyer flask by gently heating and stirring.[10]

-

In a separate flask, dissolve 1.4 g of glycine in 20 mL of deionized water, also with gentle heating.[10]

-

While both solutions are still warm, add the glycine solution to the copper(II) acetate solution with continuous stirring.[10]

-

Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to promote crystallization.[10]

-

If crystals do not form readily, scratch the inside of the flask with a glass rod or add a seed crystal.[10]

-

Once crystallization is complete, add 20 mL of ethanol to the mixture with stirring.[10]

-

Collect the light blue, needle-like crystals by vacuum filtration using a Büchner funnel.[4][10]

-

Wash the crystals with a small amount of cold ethanol, followed by acetone.[4]

-

Allow the product to air dry.

Isomerization to trans-bis(glycinato)copper(II)

Materials:

-

cis-bis(glycinato)copper(II) monohydrate

-

Oven or hot plate

-

Beaker

Procedure:

-

Place a sample of the dried cis-bis(glycinato)copper(II) monohydrate in a dry beaker.[11]

-

Heat the solid in an oven or on a hot plate at approximately 180-200 °C for 30-60 minutes.[11]

-

Observe the color change from light blue to a more purplish-blue, indicating the formation of the trans isomer.[11]

-

Allow the sample to cool to room temperature.

Determination of Stability Constants by Potentiometric Titration

Materials:

-

Standardized copper(II) solution (e.g., from CuSO₄·5H₂O)

-

Glycine

-

Standardized NaOH solution (carbonate-free)

-

pH meter with a combination electrode

-

Constant temperature bath (25 °C)

-

Burette

-

Beakers and volumetric flasks

Procedure:

-

Titration of Glycine:

-

Titration of Copper(II)-Glycine Mixture:

-

Calculation of Stability Constants:

-

Use the titration data from both experiments to calculate the formation function, n̄ (the average number of ligands bound per metal ion), and the free ligand concentration, [L⁻], at various points along the titration curve.[15]

-

Plot n̄ versus p[L⁻] (where p[L⁻] = -log[L⁻]) to obtain the formation curve.

-

From the formation curve, approximate values for log K₁ and log K₂ can be determined at n̄ = 0.5 and n̄ = 1.5, respectively.[15] More accurate values can be obtained using computational methods to fit the data.[15]

-

Biological Significance and Signaling Pathways

Copper is an essential trace element vital for numerous biological processes, acting as a cofactor for many enzymes involved in cellular respiration, antioxidant defense, and neurotransmitter synthesis.[18][19] this compound, due to its chelated nature, is a highly bioavailable form of copper, which enhances its absorption and reduces potential gastrointestinal side effects.[18]

While a specific signaling pathway directly and uniquely modulated by the this compound complex is not well-defined in the literature, the biological effects of this compound are understood through the lens of copper's broader role in cellular signaling. Copper ions are known to be key modulators of various signal transduction pathways.[1][9][20]

Copper can influence cell signaling at multiple levels:

-

Membrane Receptors: Copper can modulate the binding of growth factors to their receptors on the cell surface.[9][20]

-

Kinase and Phosphatase Activity: Copper can directly regulate the activity of kinases and inhibit phosphatases, thereby influencing phosphorylation cascades within the cell.[9][20][21]

-

Gene Expression: Ultimately, copper can affect the transcription of genes in the nucleus.[9][20]

The antioxidant properties of copper are largely attributed to its role as a cofactor in the enzyme superoxide dismutase (SOD), which catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[18] While this compound itself may not have direct free-radical scavenging activity, it serves as an efficient delivery vehicle for copper to support the function of enzymes like SOD.[22]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of this compound isomers.

Copper's Role in Cellular Signaling

Caption: Generalized overview of copper's modulatory roles in cellular signal transduction pathways.

References

- 1. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. The structures of four bis(glycinato)copper(II) complexes [inis.iaea.org]

- 7. Aspects of Structure and Bonding in Copper-Amino Acid Complexes Revealed by Single Crystal EPR/ENDOR Spectroscopy and Density Functional Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. researchgate.net [researchgate.net]

- 14. Hydrothermal Synthesis and Characterization of this compound (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies [scirp.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mintchem this compound is a highly bioavailable form of copper Suppliers, Exporters | HEAVEN [heavenmaterials.com]

- 19. Copper - Health Professional Fact Sheet [ods.od.nih.gov]

- 20. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 21. researchgate.net [researchgate.net]

- 22. Immunomodulatory Effects of Copper Bis-Glycinate In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry of Copper(II) Ions with Glycine Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of copper(II) ions with glycine, the simplest amino acid. This system serves as a fundamental model for understanding metal-amino acid interactions in biological systems and is of significant interest in fields ranging from nutritional science to the development of novel therapeutic agents. This document details the structural aspects, thermodynamic stability, and experimental protocols for the synthesis and characterization of copper(II)-glycinate complexes.

Introduction to Copper(II)-Glycine Coordination

Copper(II) ions (Cu²⁺) readily form coordination complexes with glycine. Glycine, in its anionic form (glycinate, H₂NCH₂COO⁻), acts as a bidentate chelating ligand, coordinating to the copper ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group.[1] This chelation results in the formation of a stable five-membered ring structure.[1][2]

The coordination geometry around the d⁹ copper(II) ion is typically a distorted square planar or octahedral configuration.[2][3] In aqueous solution, a series of equilibria exist, leading to the formation of mono-, bis-, and tris(glycinato)copper(II) complexes: [Cu(gly)]⁺, [Cu(gly)₂], and [Cu(gly)₃]⁻.[3] The bis-complex, bis(glycinato)copper(II), is a neutral and relatively insoluble species that can exist as two geometric isomers: cis and trans.[1][2] The cis isomer is generally the kinetically favored product, while the trans isomer is thermodynamically more stable.[1][4]

Structural Chemistry and Isomerism

The most well-characterized complex is bis(glycinato)copper(II), which has been isolated in both anhydrous and monohydrated forms.[2] The monohydrate, [Cu(gly)₂(H₂O)], typically crystallizes as the cis isomer, with the two glycinate ligands in a square planar arrangement around the copper ion and a water molecule occupying an axial position.[1][2] The anhydrous form can exist as a two-dimensional coordination polymer with a distorted octahedral geometry around the copper center.[5]

Table 1: Crystallographic Data for cis-Bis(glycinato)copper(II) Monohydrate

| Parameter | Value | Reference |

| Chemical Formula | C₄H₁₀CuN₂O₅ | [6] |

| Molar Mass | 229.679 g·mol⁻¹ | [2] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | P2₁2₁2₁ | [1][2][6] |

| a (Å) | 5.1920 - 5.21 | [1][2][6] |

| b (Å) | 10.6850 - 10.81 | [1][2][6] |

| c (Å) | 13.49 - 13.5535 | [1][2][6] |

| Z | 4 | [2] |

Thermodynamic Stability

The formation of copper(II)-glycinate complexes in aqueous solution is governed by stepwise stability constants, K₁ and K₂, and the overall stability constant, β₂.[7] These constants quantify the affinity of the copper(II) ion for the glycinate ligand.

Cu²⁺ + gly⁻ ⇌ [Cu(gly)]⁺ ; K₁ = [[Cu(gly)]⁺] / ([Cu²⁺][gly⁻]) [Cu(gly)]⁺ + gly⁻ ⇌ [Cu(gly)₂] ; K₂ = [[Cu(gly)₂]] / ([[Cu(gly)]⁺][gly⁻]) Cu²⁺ + 2gly⁻ ⇌ [Cu(gly)₂] ; β₂ = K₁ * K₂ = [[Cu(gly)₂]] / ([Cu²⁺][gly⁻]²)

The stability of these complexes is pH-dependent, as there is competition between the copper(II) ion and protons for the glycinate ligand.[7]

Table 2: Stability Constants for Copper(II)-Glycinate Complexes

| Constant | log K (at 25 °C) | Ionic Strength (M) | Reference |

| log K₁ | 8.52 | 0.1 | [8] |

| log K₂ | 6.95 | 0.1 | [8] |

| log β₂ | 15.47 | 0.1 | [8] |

Note: Values can vary with experimental conditions such as ionic strength and temperature.

Table 3: Standard Thermodynamic Parameters for Complex Formation (298.15 K)

| Reaction | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Cu²⁺ + gly⁻ ⇌ [Cu(gly)]⁺ | -48.6 | -26.5 | 74.1 | [9] |

| [Cu(gly)]⁺ + gly⁻ ⇌ [Cu(gly)₂] | -39.7 | -30.5 | 30.8 | [9] |

Experimental Protocols

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol is adapted from established methods and reliably yields the kinetically favored cis isomer.[2][7]

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Glycine (H₂NCH₂COOH)

-

Distilled water

-

95% Ethanol

Procedure:

-

Dissolve 2.0 g (0.01 mole) of copper(II) acetate monohydrate in 25 mL of hot distilled water.

-

Add 25 mL of hot 95% ethanol to the copper(II) acetate solution and maintain the temperature around 70 °C.[1][7]

-

In a separate beaker, dissolve 1.5 g (0.02 mole) of glycine in 25 mL of hot distilled water.[7]

-

While both solutions are still hot, add the glycine solution to the copper(II) acetate solution with continuous stirring.[1]

-

To the resulting hot solution, add an additional 25 mL of 95% ethanol.[1]

-

Cool the mixture in an ice bath. Light blue, needle-like crystals of the cis isomer will precipitate.[1][7]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.[1]

Synthesis of trans-Bis(glycinato)copper(II)

The thermodynamically stable trans isomer can be obtained by thermal isomerization of the cis form.[4]

Materials:

-

cis-Bis(glycinato)copper(II) monohydrate

-

Heating apparatus (e.g., heating block or oven)

Procedure:

-

Place a sample of the synthesized cis-bis(glycinato)copper(II) monohydrate in a suitable container.

-

Heat the sample at a temperature of approximately 180-200 °C.[4] Dehydration will occur, followed by isomerization to the anhydrous trans complex.[4]

-

The color will change from light blue to a more purplish-blue, indicating the formation of the trans isomer.

-

Cool the sample to room temperature. The anhydrous trans complex can be rehydrated by exposure to moisture.[4]

Characterization by Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to distinguish between the cis and trans isomers based on the number and position of characteristic vibrational bands.[2][10]

Procedure:

-

Prepare a sample of the copper-glycinate complex as a KBr pellet or a Nujol mull.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the regions corresponding to N-H stretching, C=O stretching, and Cu-N/Cu-O stretching vibrations. The cis isomer, having lower symmetry (C₂ᵥ), will generally exhibit more complex spectra with more bands than the higher symmetry (C₂ₕ) trans isomer.[2]

Determination of Stability Constants by Potentiometric Titration

This method involves monitoring the pH of a solution containing copper(II) ions and glycine as it is titrated with a standard base.[7]

Materials:

-

Standardized 0.1 M NaOH solution

-

0.1 M Copper(II) solution (e.g., from CuSO₄·5H₂O)

-

Glycine

-

pH meter and electrode

-

Magnetic stirrer

Procedure:

-

Titration of Glycine:

-

Accurately weigh approximately 0.1 g of glycine into a beaker.

-

Add 100 mL of distilled water and record the initial pH.

-

Titrate the glycine solution with standardized 0.1 M NaOH, recording the pH after each addition.

-

Plot the pH versus the volume of NaOH added to determine the pKa values of glycine.[7]

-

-

Titration of Copper-Glycine Mixture:

-

Data Analysis:

-

From the titration data, calculate the formation function (n̄) and the free ligand concentration ([gly⁻]) at each point.

-

Use graphical or computational methods to determine the stepwise and overall stability constants (K₁, K₂, β₂).[7]

-

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of copper(II)-glycinate isomers.

Equilibria of Copper(II)-Glycinate Species in Solution

Caption: Stepwise formation of copper(II)-glycinate complexes in aqueous solution.

Potential Role in Drug Development Pathways

Caption: Conceptual pathway for copper-amino acid complexes in drug development.

Relevance to Drug Development

The study of copper complexes, including those with amino acid ligands, is a burgeoning area in medicinal inorganic chemistry.[11][12] Copper is an essential trace element, and its complexes have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[11][13][14]

The chelation of copper by ligands like glycine can modulate its bioavailability, redox potential, and ability to interact with biological targets. For instance, copper complexes can induce cell death in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) or by binding to DNA and inhibiting enzymes crucial for cell proliferation. The copper-glycinate system provides a foundational model for designing more complex and targeted metallodrugs, where the glycinate ligand could be substituted with other biologically active molecules to enhance specificity and efficacy.[15] Understanding the fundamental coordination chemistry outlined in this guide is therefore critical for the rational design of new copper-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 5. Poly[di-μ-glycinato-copper(II)]: a two-dimensional coordination polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. Medicinal applications of copper and its complexes- a review [wisdomlib.org]

- 12. Copper Coordination Compounds as Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Item - Multi-functional Copper(II) Drug Candidates as Potential Anti-Cancer Agents - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 15. Copper Drug Complexes: Development of a novel class drugs with significant potential for treatment of platinum insensitive cancers | Experimental Therapeutics [bccrc.ca]

An In-depth Technical Guide to the Thermodynamic Stability Constants of Copper Glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability constants of copper(II) glycinate complexes. Understanding these fundamental parameters is critical for applications in fields ranging from biochemistry and nutrition to pharmaceutical development, where the interaction of copper with amino acids plays a vital role. This document summarizes key quantitative data, details common experimental protocols for their determination, and visualizes the underlying chemical processes and workflows.

Introduction to Copper Glycinate Complexes